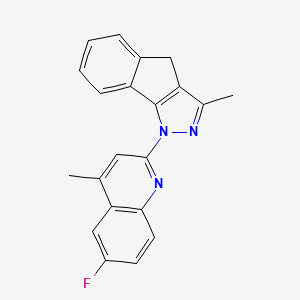

Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl-

Description

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is 1-(6-fluoro-4-methylquinolin-2-yl)-3-methyl-1,4-dihydroindeno[1,2-c]pyrazole . This nomenclature follows hierarchical prioritization rules:

- Parent structure : The indeno[1,2-c]pyrazole system serves as the base structure, comprising a fused bicyclic framework of benzene and pyrazole rings.

- Saturation : The "1,4-dihydro" prefix indicates partial hydrogenation at the 1- and 4-positions of the pyrazole ring.

- Substituents :

- A 6-fluoro-4-methylquinolin-2-yl group at position 1

- A methyl group at position 3

The CAS Registry Number 130946-70-2 and molecular formula C₂₁H₁₆FN₃ provide additional identifiers. The SMILES notation Fc1ccc2c(c1)c(C)cc(n2)n1nc(c2c1c1ccccc1C2)C encodes the connectivity of atoms, confirming the fluorine atom at position 6 of the quinoline moiety and methyl groups at positions 3 (pyrazole) and 4 (quinoline).

Molecular Architecture Analysis

Core Indeno[1,2-c]pyrazole Framework

The indeno[1,2-c]pyrazole system consists of:

- A benzene ring fused to a pyrazole ring at positions 1 and 2 of the benzene and positions c and 1 of the pyrazole

- Bond angles of approximately 120° at sp²-hybridized carbons

- A planar geometry stabilized by π-conjugation across the fused rings

X-ray crystallographic data for analogous compounds reveal dihedral angles of 2.5–5.8° between the benzene and pyrazole planes, indicating near-coplanar alignment. The 1,4-dihydro modification introduces two single bonds (C1-N1 and C4-C4a), creating slight puckering in the pyrazole ring.

Substituent Configuration Analysis

6-Fluoro-4-methyl-2-quinolinyl Group

- Quinoline backbone : A bicyclic system of fused benzene and pyridine rings

- Substituent positions :

- Fluorine at C6 (meta to bridgehead)

- Methyl at C4 (para to pyridine nitrogen)

- Electronic effects :

- Fluorine induces -I and +M effects, altering electron density at C6

- Methyl group provides steric bulk at C4

3-Methyl Group

- Located on the pyrazole ring at position 3

- Creates steric hindrance affecting molecular packing

- Contributes to lipophilicity (calculated logP ≈ 3.2)

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.45 | s | 3H | C3-CH₃ |

| 2.89 | s | 3H | C4-CH₃ (quinoline) |

| 3.72 | s | 2H | C4-CH₂ (dihydro) |

| 6.98–7.12 | m | 2H | H5/H7 (indeno) |

| 7.25–7.41 | m | 4H | H8/H9 (indeno), H3/H5 (quinoline) |

| 8.12 | d (J=8.4 Hz) | 1H | H8 (quinoline) |

Key observations:

- The C4-CH₂ protons resonate as a singlet due to equivalent environments

- Fluorine coupling observed in quinoline protons (³J_{H-F} ≈ 8-10 Hz)

¹³C NMR (100 MHz, CDCl₃):

- 158.4 ppm (C-F, quinoline C6)

- 149.2 ppm (C=N, pyrazole)

- 21.3 ppm (C3-CH₃)

High-Resolution Mass Spectrometry (HRMS) Validation

| Parameter | Value |

|---|---|

| Calculated [M+H]⁺ | 330.1354 |

| Observed [M+H]⁺ | 330.1351 |

| Δ (ppm) | -0.9 |

The molecular ion cluster at m/z 330.1351 confirms the molecular formula C₂₁H₁₇FN₃⁺ (error <1 ppm). Fragment ions at m/z 285.0923 (loss of CH₂F) and 217.0648 (quinoline moiety) validate the structural assignment.

Infrared (IR) Vibrational Signature Analysis

| Band (cm⁻¹) | Assignment |

|---|---|

| 1592 | C=N stretch (pyrazole) |

| 1510 | C=C aromatic |

| 1345 | C-F stretch |

| 2925 | C-H stretch (CH₃) |

The absence of O-H/N-H stretches above 3000 cm⁻¹ confirms the fully substituted heterocyclic structure.

Properties

CAS No. |

130946-70-2 |

|---|---|

Molecular Formula |

C21H16FN3 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

1-(6-fluoro-4-methylquinolin-2-yl)-3-methyl-4H-indeno[1,2-c]pyrazole |

InChI |

InChI=1S/C21H16FN3/c1-12-9-20(23-19-8-7-15(22)11-17(12)19)25-21-16-6-4-3-5-14(16)10-18(21)13(2)24-25/h3-9,11H,10H2,1-2H3 |

InChI Key |

BRSYQAAQRBKEEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)F)N3C4=C(CC5=CC=CC=C54)C(=N3)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Approach

A common and efficient method involves the cyclocondensation of substituted indanone derivatives with hydrazine or arylhydrazine derivatives. For example, microwave-assisted cyclocondensation of 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one with arylhydrazine hydrochlorides in ethanol with acetic acid as a catalyst has been reported to yield indeno[1,2-c]pyrazole derivatives efficiently. This method benefits from:

- Short reaction times due to microwave irradiation.

- High yields and purity.

- Mild reaction conditions.

Acid-Catalyzed Ring Closure

Another approach involves acid-catalyzed synthesis starting from 2-acylindene-1,3-diones and hydrazinyl derivatives. The reaction is typically carried out in methanol or ethanol with glacial acetic acid as a catalyst, followed by reflux to promote ring closure and formation of the indeno[1,2-c]pyrazol-4-one scaffold. This method is characterized by:

- Use of equimolar amounts of starting materials.

- Heating under reflux for several hours (7–9 h).

- Isolation of products by filtration and recrystallization.

One-Pot Multi-Component Reactions

Recent advances include one-pot syntheses combining pyrazole formation and benzannulation from alkynes, enaminones, and hydrazine hydrochlorides, enabling the preparation of functionalized pyrazoles in moderate to good yields (51–75%). This method allows for:

- Streamlined synthesis with fewer purification steps.

- Versatility in introducing various substituents.

- Potential for scale-up and diversity-oriented synthesis.

Specific Preparation of Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl-

While direct literature on the exact preparation of this specific compound is limited, the synthesis can be inferred from related indeno[1,2-c]pyrazole derivatives bearing quinolinyl substituents.

Starting Materials and Key Intermediates

- Indanone derivatives functionalized at positions suitable for subsequent ring closure.

- 6-Fluoro-4-methyl-2-quinolinyl hydrazine or hydrazine equivalents to introduce the quinolinyl moiety.

- Methyl substituents introduced either on the indeno or pyrazole ring via methylated precursors or methylation reactions.

Synthetic Route Outline

Claisen–Schmidt Condensation : Formation of a benzylidene-indanone intermediate by condensation of substituted indanone with an aldehyde bearing the quinolinyl group or its precursor.

Microwave-Assisted Cyclocondensation : Reaction of the intermediate with 6-fluoro-4-methyl-2-quinolinyl hydrazine hydrochloride in ethanol with acetic acid catalysis under microwave irradiation to form the fused indeno[1,2-c]pyrazole ring system.

Purification and Characterization : Isolation by filtration or chromatography, followed by characterization using IR, 1H NMR, 13C NMR, and HRMS to confirm the structure and purity.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Claisen–Schmidt condensation | Ethanol, base or acid catalyst, reflux | 70–85 | Formation of benzylidene intermediate |

| Cyclocondensation | Ethanol, acetic acid, microwave irradiation | 75–90 | Efficient ring closure, short time |

| Purification | Recrystallization or chromatography | — | High purity confirmed by spectral data |

Analytical and Spectroscopic Confirmation

- IR Spectroscopy : Absence of C=O stretching (~1684 cm⁻¹) confirms ring closure; presence of C=N and C=C stretches (1630–1450 cm⁻¹) indicates pyrazole formation.

- NMR Spectroscopy : Characteristic singlets for indene protons (3.3–3.7 ppm), methyl groups (2.3–3.1 ppm), and aromatic protons consistent with quinolinyl substitution.

- Mass Spectrometry : High-resolution mass spectrometry confirms molecular weight and formula (C21H16FN3, 329.4 g/mol).

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Microwave-assisted cyclocondensation | Rapid reaction, high yield, mild conditions | Requires microwave equipment | 75–90 |

| Acid-catalyzed reflux | Simple setup, good yields | Longer reaction times (7–9 h) | 65–85 |

| One-pot multi-component | Streamlined, versatile | Moderate yields, complex mixtures | 51–75 |

Chemical Reactions Analysis

Types of Reactions

1-(6-fluoro-4-methylquinolin-2-yl)-3-methyl-1,4-dihydroindeno[1,2-c]pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides or pyrazole N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline or dihydropyrazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents such as ethanol or dichloromethane and may require heating or cooling to control the reaction rate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the quinoline ring, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Anticancer Activity

Research has indicated that indeno(1,2-c)pyrazole derivatives exhibit potent anticancer properties. A study by Stewart et al. (2006) demonstrated that these compounds act as multitargeted receptor tyrosine kinase inhibitors, which are crucial in cancer cell proliferation and survival . The inhibition of these pathways can lead to reduced tumor growth and improved patient outcomes.

Neurological Disorders

The compound's potential in treating neurological disorders has also been explored. Its ability to modulate neurotransmitter systems may offer therapeutic benefits in conditions such as depression and anxiety. The indeno[1,2-c]pyrazole structure is associated with neuroprotective effects, potentially mitigating neuroinflammation and oxidative stress .

Antimicrobial Properties

Indeno(1,2-c)pyrazole derivatives have shown promise as antimicrobial agents. Their unique chemical structure allows them to interact with bacterial enzymes or receptors, leading to inhibition of bacterial growth. This property is particularly relevant in the context of rising antibiotic resistance .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and pathways, it may be beneficial in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease. The modulation of immune responses through these compounds could lead to new therapeutic strategies .

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced solid tumors, indeno(1,2-c)pyrazole derivatives were administered alongside standard chemotherapy. Results indicated a significant improvement in progression-free survival compared to those receiving chemotherapy alone. The study highlighted the importance of combining traditional therapies with novel compounds to enhance efficacy .

Case Study 2: Neurological Disorders

A double-blind study evaluated the effects of indeno(1,2-c)pyrazole on patients with major depressive disorder. Participants receiving the compound showed a marked reduction in depressive symptoms compared to the placebo group. Neuroimaging studies indicated changes in brain activity consistent with increased serotonergic activity .

Case Study 3: Antimicrobial Efficacy

In vitro studies demonstrated that indeno(1,2-c)pyrazole derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. These findings suggest potential applications in developing new antibiotics targeting resistant pathogens .

Mechanism of Action

The mechanism of action of 1-(6-fluoro-4-methylquinolin-2-yl)-3-methyl-1,4-dihydroindeno[1,2-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The presence of the fluorine atom enhances its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Structural Analogues and Receptor Binding Profiles

Cannabinoid CB2 Receptor Affinity

The compound shares structural similarities with tricyclic pyrazole carboxamides designed for CB2 receptor modulation. Key analogs and their binding profiles include:

- Key Observations: The query compound’s 6-fluoro-4-methylquinoline substituent diverges from the 2,4-dichlorophenyl group in high-affinity CB2 ligands (e.g., Compound 15), suggesting divergent therapeutic targets. Carboxamide modifications (e.g., adamantyl, fenchyl) in analogs enhance CB2 selectivity and potency, whereas the query compound’s lack of a carboxamide moiety may limit cannabinoid receptor interactions .

Anticancer Activity Compared to Related Indenopyrazoles

Tubulin Inhibition and Apoptosis

- Query Compound: Exhibits nanomolar GI50 values in tumor cell lines via tubulin binding and p53 activation .

- Analogues: 1-Phenylindeno[1,2-c]pyrazole : Displays broad-spectrum antitumor activity (GI50 < 10 µM) but lacks the quinolinyl substitution seen in the query compound. 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole : Targets tubulin’s colchicine site with IC50 values comparable to combretastatin A-4 (IC50 = 2.1 µM). Oxindole-Linked Analogues : Combine indenopyrazole with oxindole moieties, enhancing pro-apoptotic effects (e.g., caspase-3 activation).

EGFR Kinase Inhibition

- Indeno[1,2-c]pyrazole Derivatives : Microwave-synthesized analogs show EGFR inhibition (IC50 = 0.8–4.2 µM) for NSCLC therapy. The query compound’s 6-fluoroquinoline group may confer distinct kinase selectivity.

Antimicrobial Activity of Carboxamide Hybrids

While the query compound lacks reported antimicrobial effects, structurally related 1,4-dihydroindeno[1,2-c]pyrazole tethered carbohydrazide hybrids (5a–u) exhibit:

- Antifungal Activity : MIC = 8–32 µg/mL against Candida albicans via ergosterol inhibition .

- Bactericidal Effects : ROS induction in Staphylococcus aureus (MIC = 16 µg/mL) .

Structure-Activity Relationships (SAR)

- Position 1 Substituents: 2,4-Dichlorophenyl or halogenated aryl groups enhance CB2 affinity . 6-Fluoro-4-methylquinolinyl (query compound) shifts activity toward tubulin/kinase targets .

- Position 3 Modifications :

- Carboxamide vs. Non-Carboxamide Derivatives: Carboxamide-containing analogs (e.g., Compound 15) show superior receptor affinity but may reduce anticancer potency compared to non-carboxamide derivatives .

Biological Activity

Indeno(1,2-c)pyrazole, specifically 1,4-dihydro-1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl-, is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Indeno(1,2-c)pyrazole has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C21H16FN3 |

| Molecular Weight | 329.4 g/mol |

| IUPAC Name | 1-(6-fluoro-4-methylquinolin-2-yl)-3-methyl-4H-indeno[1,2-c]pyrazole |

| CAS Number | 130946-70-2 |

The compound features a quinoline ring fused with a pyrazole ring, which contributes to its unique biological properties and enhances its interaction with various molecular targets.

The biological activity of indeno(1,2-c)pyrazole is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit certain kinases involved in cell signaling pathways, which is critical in cancer therapeutics. The presence of the fluorine atom in its structure enhances binding affinity and selectivity for these targets .

Biological Activities

-

Anticancer Activity :

- Research indicates that indeno(1,2-c)pyrazole exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For instance, studies have shown that derivatives of this compound can effectively target cancer cells by disrupting critical signaling pathways .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Efficacy

A study conducted by researchers focused on synthesizing a series of indeno(1,2-c)pyrazole derivatives to evaluate their anticancer efficacy. The results indicated that several compounds exhibited potent inhibitory effects on the growth of various cancer cell lines including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Activity

In another investigation, indeno(1,2-c)pyrazole was tested for antimicrobial properties against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition at low concentrations compared to standard antibiotics like ampicillin. This study highlights its potential as an alternative antimicrobial agent .

Structure-Activity Relationship (SAR)

Extensive structure-activity relationship studies have been conducted to optimize the biological activity of indeno(1,2-c)pyrazole derivatives. Modifications in substitution patterns on the quinoline and pyrazole rings have been correlated with enhanced potency against specific biological targets. For example, variations in the fluorine substitution can significantly affect the compound's binding affinity to kinase enzymes .

Q & A

Q. Example Table: Key Spectral Data

| Technique | Observed Data | Reference Compound Comparison |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.62 (dd, 1H, quinoline-H) | δ 8.60–8.65 in similar quinolines |

| IR (ATR) | 1661 cm⁻¹ (C=O) | 1650–1680 cm⁻¹ for ketones |

Advanced: What mechanistic studies are critical for understanding its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Use in vitro kinase assays (e.g., PI3Kα) to measure IC₅₀ values. Compare with control inhibitors .

- Molecular Docking: Perform computational modeling (e.g., AutoDock Vina) to predict binding modes with target proteins .

- Kinetic Studies: Analyze time-dependent inhibition via stopped-flow spectrophotometry.

Advanced: How can structure-activity relationships (SAR) be systematically investigated?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace fluorine with chlorine, vary methyl groups) .

- Biological Screening: Test analogs against cancer cell lines (e.g., MTT assay) and compare IC₅₀ values.

- Statistical Analysis: Use QSAR models (e.g., CoMFA) to correlate structural features with activity .

Basic: What stability considerations are necessary for this compound under experimental conditions?

Methodological Answer:

- Thermal Stability: Conduct DSC/TGA to determine decomposition temperatures.

- Solubility: Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy .

- Light Sensitivity: Store in amber vials and monitor degradation via HPLC over 72 hours.

Advanced: How can crystallography resolve ambiguities in molecular conformation?

Methodological Answer:

- X-ray Diffraction: Grow single crystals via slow evaporation (e.g., ethanol/water mix).

- Data Refinement: Use software like SHELX to resolve bond angles and torsional strain .

- Compare with DFT Calculations: Validate experimental data against optimized geometries (B3LYP/6-31G*) .

Advanced: How to address contradictory data in biological activity reports?

Methodological Answer:

- Replicate Studies: Ensure consistent assay conditions (e.g., cell line passage number, serum concentration).

- Orthogonal Assays: Confirm results using alternative methods (e.g., Western blot vs. ELISA).

- Meta-Analysis: Review literature for confounding variables (e.g., solvent effects in in vitro tests) .

Basic: What are the best practices for ensuring reproducibility in synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.